1-(((9H-fluoren-9-yl)methoxy)carbonyl)azetidine-3-carboxylic acid
Overview
Description
“1-(((9H-fluoren-9-yl)methoxy)carbonyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular weight of 353.37 . It is also known as "1-Fmoc-azetidine-3-carboxylic acid" . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is "1S/C20H19NO5/c22-12-20(18(23)24)10-21(11-20)19(25)26-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,22H,9-12H2,(H,23,24)" . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 353.37 .Scientific Research Applications
Application in Multicomponent Coupling Reactions
1-(((9H-fluoren-9-yl)methoxy)carbonyl)azetidine-3-carboxylic acid is involved in aryne multicomponent coupling (MCC) reactions, particularly when initiated by aziridines/azetidines. The utility of carboxylic acids in these reactions has been highlighted, as they result in the formation of new carbon-nitrogen and carbon-oxygen bonds under mild conditions. These reactions have been noted for their potential in creating N-aryl β-amino and γ-amino alcohol derivatives, showcasing the versatility of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)azetidine-3-carboxylic acid in synthetic chemistry (Roy et al., 2016).
Role in Azetidine Synthesis and Modification
The compound has been implicated in the synthesis and modification of azetidines, a class of organic compounds with significant potential in medicinal chemistry and peptide synthesis. For instance, it's used in the preparation of N-Fmoc-protected β-amino acids through the Arndt-Eistert protocol. This approach, starting from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids, yields enantiomerically pure N-Fmoc-protected β-amino acids with high efficiency (Ellmerer-Müller et al., 1998).
Contributions to Synthetic and Peptide Chemistry
The compound's derivatives have been utilized in diverse synthetic pathways. One notable application includes its role in the formation of azetidine-2-carboxylic acid derivatives, which are extracted from seeds and have a profound impact on peptide chemistry and bioactivity. These derivatives are pivotal in studying the influence of conformation on peptide activity, offering valuable insights into peptide design and function (Kristensen & Larsen, 1974).
Impact on Bioimaging and Photophysics
The compound and its derivatives have been explored in the realm of bioimaging and photophysics. They serve as probes with significant integrin selectivity, crucial for understanding cellular interactions and dynamics. Their photophysical properties, particularly two-photon absorption characteristics, have been leveraged in biomedical analysis, enhancing our capabilities in biological imaging and diagnostics (Morales et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-18(22)12-9-20(10-12)19(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEJCUHGSHSYQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373262 | |
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fmoc-azetidine-3-carboxylic acid | |
CAS RN |
193693-64-0 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 1,3-azetidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193693-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(9H-Fluoren-9-ylmethyl)azetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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